Tetraoctylammonium bromide

説明

特性

IUPAC Name |

tetraoctylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVXKDJEZKEASM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034042 | |

| Record name | Tetra-N-octylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraoctylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14866-33-2 | |

| Record name | Tetraoctylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra(N-octyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-N-octylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA(N-OCTYL)AMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QW29OWOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystal Structure and Physicochemical Properties

An In-depth Technical Guide to the Crystal Structure of Tetraoctylammonium Bromide

This guide provides a comprehensive overview of the crystal structure of this compound (TOAB), a quaternary ammonium (B1175870) salt widely utilized by researchers, scientists, and drug development professionals. TOAB's applications range from a phase transfer catalyst to a surfactant and a key component in the synthesis of advanced nanomaterials.[1][2] This document details its crystallographic parameters, the experimental methodology for structure determination, and its role in specific synthesis workflows.

This compound is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻.[2] It typically appears as a white, hygroscopic crystalline solid.[3] The molecule consists of a central nitrogen atom bonded to four octyl chains, forming a tetraoctylammonium cation, and a bromide anion. This structure imparts amphiphilic properties to the molecule, with the long alkyl chains being hydrophobic and the quaternary ammonium head group being hydrophilic. This dual nature is fundamental to its function as a phase transfer catalyst and surfactant.[1][4]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The crystallographic data provides precise information about the arrangement of atoms in the solid state. A summary of these quantitative data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₃₂H₆₈BrN |

| Molar Mass | 546.79 g/mol |

| Crystal System | Tetragonal |

| Space Group | P -4 b 2 |

| Space Group Number | 117 |

| Unit Cell Dimensions | a = 9.7042 Å, b = 9.7042 Å, c = 18.6896 Å |

| α = 90°, β = 90°, γ = 90° | |

| Z (Formula units/cell) | 2 |

| Residual Factor (R) | 0.0405 |

| Data Source | Thierry Maris, Personal communication to COD, 2019 |

| COD Number | 3500085 |

| (Source: PubChem CID 2734117)[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic salt like this compound is primarily achieved through single-crystal X-ray diffraction.[1][5] This technique provides an unambiguous three-dimensional structure of the molecule.[1] The general workflow for this experimental protocol is outlined below.

Crystal Growth

The initial and often most challenging step is the cultivation of a single crystal of high quality.[6][7] For small organic molecules such as TOAB, crystallization is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.[8] The resulting crystal should be of sufficient size (ideally >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects like cracks or twinning.[6]

Data Collection

The selected single crystal is mounted on a goniometer within a diffractometer.[9] A monochromatic X-ray beam is then directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[5][6] These diffracted X-rays are recorded by a detector.[9]

Structure Solution and Refinement

The collected diffraction data, which includes the positions and intensities of the diffraction spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern.[9] The intensities of the reflections are used to calculate the electron density map of the crystal. From this map, the positions of the individual atoms can be deduced. This initial model of the structure is then refined using computational methods to achieve the best possible fit with the experimental data.[10] The quality of the final structure is assessed by the residual factor (R-factor), with a lower value indicating a better agreement between the observed and calculated structure factors.[3]

References

- 1. rigaku.com [rigaku.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdr.nims.go.jp [mdr.nims.go.jp]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

Tetraoctylammonium Bromide (TOABr): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Tetraoctylammonium bromide (TOABr) is a quaternary ammonium (B1175870) salt that plays a important role in a variety of chemical and pharmaceutical applications. This technical guide provides a detailed overview of its fundamental properties, molecular structure, and common applications, with a focus on data relevant to research and development.

Core Molecular and Physical Properties

TOABr is a quaternary ammonium compound with the chemical formula [CH3(CH2)7]4NBr.[1][2] It consists of a central nitrogen atom bonded to four octyl chains, forming a tetraoctylammonium cation, with a bromide anion.[3][4] This structure gives it unique solubility characteristics, being soluble in organic solvents like chloroform (B151607) and dichloromethane, while having limited solubility in water.[4]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C32H68BrN | [1][3][4] |

| Molecular Weight | 546.79 g/mol | [1][2][3] |

| CAS Number | 14866-33-2 | [1] |

| Appearance | White to off-white crystalline powder or solid | [3][4][5] |

| Melting Point | 95-98 °C (lit.) | [1][2][5] |

| Purity | ≥98.0% | [3] |

Structural Representation and Logic

The molecular structure of TOABr is fundamental to its function. The long, hydrophobic alkyl chains and the positively charged nitrogen atom are key to its utility as a phase transfer catalyst and surfactant.[4]

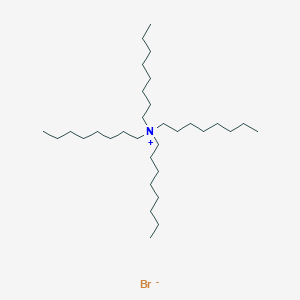

Caption: Molecular structure of this compound (TOABr).

Experimental Applications and Methodologies

TOABr is widely utilized in organic synthesis and materials science. Below are summaries of key experimental applications.

Phase Transfer Catalysis

One of the primary applications of TOABr is as a phase transfer catalyst.[1][3] It facilitates the transfer of reactants between two immiscible phases, typically an aqueous and an organic phase, thereby accelerating the reaction rate.[3][4]

Experimental Workflow for a Typical Phase Transfer Catalysis Reaction:

Caption: Generalized workflow for a phase transfer catalysis reaction using TOABr.

Nanoparticle Synthesis

TOABr is also employed as a capping agent to control the size and shape of nanoparticles during their synthesis.[5] It is particularly used in the preparation of gold nanoparticles, where it acts as a phase transfer agent for the gold salt and stabilizes the resulting nanoparticles.[5]

Experimental Protocol for Gold Nanoparticle Synthesis:

A common method involves the two-phase reduction of a gold salt.

-

An aqueous solution of tetrachloroauric acid (HAuCl4) is prepared.

-

TOABr is dissolved in an organic solvent (e.g., toluene) and mixed with the aqueous gold salt solution.

-

Vigorous stirring facilitates the transfer of the gold salt to the organic phase, mediated by TOABr.

-

A reducing agent (e.g., sodium borohydride) is added to the aqueous phase.

-

The reduction of the gold salt at the interface of the two phases leads to the formation of TOABr-capped gold nanoparticles in the organic phase.

Safety and Handling

TOABr is considered stable but should be handled with care as it can be incompatible with strong oxidizing agents.[5] It is recommended to store it below +30°C.[5] As with any chemical reagent, appropriate personal protective equipment should be used when handling.

References

A Comprehensive Technical Guide to the Solubility of Tetraoctylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of tetraoctylammonium bromide (TOAB) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TOAB is utilized as a phase transfer catalyst, electrolyte, or surfactant.

Introduction

This compound (TOAB) is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻. Its structure, featuring a positively charged nitrogen atom at the core of four long alkyl chains, imparts unique solubility characteristics that are crucial for its diverse applications. Understanding the solubility of TOAB in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction processes, and formulating novel drug delivery systems. This guide offers a compilation of available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information. It is important to note that "soluble" is a qualitative descriptor and the actual saturation point may vary significantly between solvents. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Ultrasonic assistance may be needed. |

| Chloroform | CHCl₃ | Soluble[2][3] | Not Specified | Qualitative observation. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2][3] | Not Specified | Qualitative observation. |

| Acetone | C₃H₆O | Soluble[3] | Not Specified | Qualitative observation. |

| Methanol | CH₃OH | Soluble[3] | Not Specified | Qualitative observation. |

| Water | H₂O | Sparingly Soluble[2][4] | Not Specified | Despite some reports of high solubility, the hydrophobic nature of the octyl chains suggests limited water solubility. |

Experimental Protocol: Determination of Solid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for generating accurate solubility data.

Materials and Equipment

-

Solute: High-purity this compound (TOAB)

-

Solvent: High-purity organic solvent of interest

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stir bars and stir plate (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

-

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of TOAB to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

Step 3: Sample Collection and Preparation

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected filtrate.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

Step 4: Quantification

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or titration) to determine the concentration of TOAB.

-

Prepare a calibration curve using standard solutions of TOAB of known concentrations.

-

Calculate the concentration of TOAB in the original saturated solution, taking into account the dilution factor.

Step 5: Data Reporting

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of solubility determination.

References

Tetraoctylammonium bromide safety data sheet and handling precautions

An In-depth Technical Guide on the Safe Handling of Tetraoctylammonium Bromide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound, a quaternary ammonium (B1175870) compound commonly used as a phase transfer catalyst. The information is compiled from various safety data sheets (SDS) to offer a thorough understanding of its potential hazards and the necessary mitigation strategies.

Chemical and Physical Properties

This compound is a white, hygroscopic crystalline powder.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₈BrN | [3] |

| Molecular Weight | 546.79 g/mol | [3] |

| Melting Point | 95-99 °C (203-210.2 °F) | [4][5] |

| Appearance | White hygroscopic crystalline powder | [1][2] |

| Solubility | Does not mix well with water | [1] |

| Vapor Pressure | Negligible | [1] |

| Stability | Stable under normal conditions | [1][5] |

Hazard Identification and Classification

This compound is considered a hazardous substance.[1] It is crucial to be aware of its primary hazards to implement appropriate safety measures.

| Hazard Classification | GHS Category | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4][7] |

| Serious Eye Damage/Irritation | Category 1 / 2 | Risk of serious damage to eyes.[1][2][4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][4][7] |

| Aquatic Hazard | - | Toxic to aquatic organisms.[1] |

Toxicological Information

The toxicological effects of this compound necessitate careful handling to avoid exposure.

| Exposure Route | Effects |

| Ingestion | Harmful if swallowed.[1] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1] Bromide poisoning can lead to symptoms like drowsiness, irritability, confusion, hallucinations, and coma.[1] |

| Inhalation | May cause respiratory irritation.[2][4][7] If dust is inhaled, it is advised to move to a non-contaminated area and ensure clear breathing passages.[1] |

| Skin Contact | Causes skin irritation.[1][2][4] |

| Eye Contact | Causes serious eye damage.[1][2][4] |

| Chronic Exposure | Limited evidence suggests that long-term exposure may lead to cumulative health effects.[1] There is some evidence from animal studies of developmental toxicity.[1] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling

-

Personal Contact: Avoid all personal contact, including inhalation of dust.[1]

-

Personal Protective Equipment (PPE): Wear protective clothing, gloves, and eye/face protection.[1][4][6]

-

Dust Generation: Minimize dust generation and accumulation.[4][6]

-

Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.[6]

Storage

-

Containers: Store in original, tightly sealed containers.[1][8] Suitable containers include glass, polyethylene, or polypropylene.[1]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[4][8] The substance is hygroscopic, so protection from moisture is necessary.[4][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1][4][10]

First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is crucial.

| Exposure | First Aid Measures |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[8] Seek immediate medical attention.[1][4] |

| Inhalation | Remove the victim to fresh air.[4][8] If not breathing, give artificial respiration.[4][8] Seek medical attention if irritation or discomfort persists.[1][4] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash off with plenty of soap and water for at least 15 minutes.[4][8] Get medical attention.[4] |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][4] |

Fire Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][8]

-

Hazards: The substance is a combustible solid but propagates flame with difficulty.[1] Dust clouds may form an explosive mixture with air.[1] Combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[1][4]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding dust generation.[1] Use protective equipment.[1] Place spilled material in a suitable, labeled container for disposal.[1]

-

Major Spills: Alert emergency responders.[1] Advise personnel in the area of the hazard.[1] Wear protective clothing and avoid all personal contact.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the specific laboratory conditions and procedures.

| Protection Type | Specifications |

| Eye and Face Protection | Safety glasses with side shields or chemical goggles are required.[1][8] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[4] Recommended glove materials include polychloroprene, nitrile rubber, and butyl rubber.[1] Glove suitability depends on the frequency and duration of contact.[1] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a particulate respirator should be worn.[1][8] |

Experimental Workflow and Safety Protocols

While specific experimental methodologies will vary, a general workflow for safely handling this compound in a research setting should follow a structured approach to risk mitigation.

Caption: A logical workflow for the safe handling of this compound.

Disposal Considerations

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[1] Do not allow wash water from cleaning equipment to enter drains.[1]

This guide provides a detailed overview of the safety information and handling precautions for this compound. Adherence to these guidelines is essential for the protection of researchers and the environment. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C32H68N.Br | CID 2734117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAS#:14866-33-2 | Chemsrc [chemsrc.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.de [fishersci.de]

- 8. targetmol.com [targetmol.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium bromide (TOAB) is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻. It is a prominent phase transfer catalyst and surfactant utilized in a variety of applications, including organic synthesis and the formulation of nanoparticles for drug delivery systems. A thorough understanding of its thermal stability and decomposition profile is paramount for its effective and safe use in these contexts, particularly when thermal processes such as heating or annealing are involved. This guide provides a comprehensive overview of the current knowledge on the thermal behavior of TOAB, including its decomposition pathways and relevant experimental protocols for its analysis.

Thermal Properties of this compound

The thermal stability of TOAB is a critical parameter for its application in various chemical processes. While detailed thermogravimetric and differential scanning calorimetry data for pure TOAB are not extensively available in peer-reviewed literature, key thermal events have been reported.

Melting Point

The melting point of this compound is consistently reported in a narrow range, indicating a sharp transition from solid to liquid phase.

Decomposition Temperature

The decomposition of TOAB is reported to occur at a significantly higher temperature than its melting point. One source indicates a decomposition temperature of 285 °C. However, the specific conditions of this measurement, such as the heating rate and atmosphere, are not specified. The thermal stability of TOAB is a crucial consideration in its applications, for instance, in the synthesis of nanoparticles where it is used as a capping agent. The thermal processing of such nanoparticles would be limited by the decomposition temperature of TOAB.

Data Summary

The following table summarizes the available quantitative data on the thermal properties of this compound.

| Property | Value |

| Melting Point | 95-98 °C or 102-106 °C |

| Decomposition Temperature | 285 °C (decomposed) |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr) |

Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, primarily the Hofmann elimination and the Stevens or Sommelet-Hauser rearrangements. For tetraalkylammonium halides with longer alkyl chains, such as this compound, the major decomposition pathways are considered to be Hofmann elimination and nucleophilic substitution (SN2).

Hofmann Elimination

This pathway involves the abstraction of a β-hydrogen from one of the octyl chains by the bromide anion, leading to the formation of a tertiary amine (trioctylamine), an alkene (1-octene), and hydrogen bromide.

Nucleophilic Substitution (SN2)

In this mechanism, the bromide anion acts as a nucleophile and attacks the α-carbon of one of the octyl chains. This results in the formation of a tertiary amine (trioctylamine) and an alkyl halide (1-bromooctane).

Spectroscopic Characterization of Tetraoctylammonium Bromide (TOABr): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of tetraoctylammonium bromide (TOABr), a quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst and in the synthesis of nanoparticles.[1] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and elucidating its role in various chemical and pharmaceutical processes. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of TOABr, presenting key data in a structured format and outlining the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TOABr by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TOABr is characterized by distinct signals corresponding to the different protons in its four octyl chains. The protons closer to the positively charged nitrogen atom are deshielded and thus resonate at a higher chemical shift (downfield).

Table 1: ¹H NMR Spectroscopic Data for TOABr

| Assignment | Chemical Shift (ppm) |

| α-CH₂ (N-CH₂) | ~3.39 - 3.40 |

| β-CH₂ | ~1.67 |

| (CH₂)₅ | ~1.31 |

| γ-CH₃ | ~0.89 - 0.94 |

Data sourced from spectra recorded in CDCl₃.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the octyl chains.

Table 2: ¹³C NMR Spectroscopic Data for TOABr

| Assignment | Chemical Shift (ppm) |

| C1 (N-CH₂) | 58.7 |

| C2 | 31.8 |

| C3 | 29.2 |

| C4 | 29.1 |

| C5 | 26.4 |

| C6 | 22.6 |

| C7 | 22.1 |

| C8 (CH₃) | 14.1 |

Solvent: Chloroform-d.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of TOABr is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of TOABr in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument: A standard NMR spectrometer, such as a 400 or 500 MHz instrument, is suitable.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in TOABr by measuring the absorption of infrared radiation at various frequencies. The spectrum is dominated by the vibrational modes of the C-H bonds within the octyl chains.

Table 3: FT-IR Spectroscopic Data for TOABr

| Wavenumber (cm⁻¹) | Assignment |

| ~2955 | Asymmetric C-H stretching of CH₃ |

| ~2922 - 2925 | Asymmetric C-H stretching of CH₂[4] |

| ~2851 - 2855 | Symmetric C-H stretching of CH₂[4] |

| ~1465 | C-H bending (scissoring) of CH₂[4] |

| ~1378 | C-H bending (umbrella) of CH₃ |

| ~722 | C-H rocking of long alkyl chains |

Experimental Protocol for FT-IR Spectroscopy

The attenuated total reflectance (ATR) or KBr pellet method can be used to obtain the IR spectrum of TOABr.

ATR-FTIR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid TOABr sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

KBr Pellet Method:

-

Mix a small amount of TOABr (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

TOABr itself does not possess chromophores that absorb significantly in the visible region of the electromagnetic spectrum. Its UV-Vis spectrum is generally characterized by an absorbance cutoff in the ultraviolet region. However, it is often studied in conjunction with other molecules, where its interactions can influence the overall UV-Vis spectrum of the system.[5][6][7] For instance, in a composition with C₆₀ fullerene, the resulting ionic compound exhibits absorption bands in the visible and near-infrared regions which are characteristic of the C₆₀ radical anion.[8]

Experimental Protocol for UV-Vis Spectroscopy

To obtain a UV-Vis spectrum of TOABr to determine its absorbance cutoff:

-

Sample Preparation: Prepare a dilute solution of TOABr in a suitable solvent that is transparent in the UV-Vis region, such as acetonitrile (B52724) or ethanol. A typical concentration might be in the micromolar to millimolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference.

-

Fill the other cuvette with the TOABr solution.

-

Scan a wavelength range from approximately 200 nm to 800 nm.

-

The spectrum will show the wavelength at which the absorbance begins to increase sharply, indicating the UV cutoff.

-

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of TOABr and the relationship between its molecular structure and its characteristic spectral features.

Caption: Workflow for the spectroscopic characterization of TOABr.

Caption: Relationship between TOABr's structure and its spectral features.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound(14866-33-2) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and spectral properties of fullerene – this compound composition in neutral and ionic states: experimental data and theoretical analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Commercial sources and purity of Tetraoctylammonium bromide

An In-depth Technical Guide to Tetraoctylammonium Bromide: Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TOAB), a versatile quaternary ammonium (B1175870) salt. Herein, we delve into its commercial availability, typical purity levels, and the analytical methodologies employed for its characterization. Furthermore, this guide details experimental protocols for its synthesis and its application as a phase transfer catalyst in the well-established Brust-Schiffrin synthesis of gold nanoparticles.

Commercial Availability and Purity Specifications

This compound is readily available from several major chemical suppliers. The stated purity of commercially available TOAB is typically high, often exceeding 98%. Below is a summary of the offerings from prominent suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | ≥98% | 14866-33-2 | C₃₂H₆₈BrN | 546.79 g/mol |

| TCI America | >98.0% | 14866-33-2 | C₃₂H₆₈BrN | 546.81 g/mol |

| Santa Cruz Biotechnology | ≥99%[1] | 14866-33-2 | C₃₂H₆₈BrN | 546.79 g/mol |

| Alfa Aesar (Thermo Fisher Scientific) | 98+% | 14866-33-2 | C₃₂H₆₈BrN | 546.81 g/mol |

Analytical Methodologies for Purity Determination

The purity of this compound and other quaternary ammonium salts is primarily determined using a range of analytical techniques. While specific protocols may vary between manufacturers, the following methods are standard in the industry.

Potentiometric Titration

This is a common and robust method for determining the active matter of quaternary ammonium salts.

Principle: The cationic quaternary ammonium compound is titrated with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate. The endpoint is detected potentiometrically using an ion-selective electrode.

Experimental Protocol: Potentiometric Titration of Quaternary Ammonium Salts

-

Apparatus:

-

Automatic titrator

-

Nitrate or surfactant ion-selective electrode

-

Ag/AgCl reference electrode

-

100 mL glass beaker

-

Magnetic stirrer

-

-

Reagents:

-

Standardized 0.005 M Sodium Lauryl Sulfate (SLS) solution

-

Borate (B1201080) buffer (pH 9.5)

-

Deionized water

-

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of isopropanol and deionized water.

-

Transfer the sample solution to a 100 mL glass beaker and add borate buffer to adjust the pH to approximately 9.5.

-

Place the beaker on a magnetic stirrer and immerse the ion-selective and reference electrodes in the solution.

-

Titrate the solution with the standardized 0.005 M SLS solution using the automatic titrator.

-

The endpoint is determined from the inflection point of the titration curve.

-

The purity of the this compound is calculated based on the volume of SLS solution consumed.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of the primary compound and any potential impurities.

-

HPLC: Reversed-phase HPLC with an ion-pairing reagent can be used for the analysis of quaternary ammonium salts. Detection is typically performed using a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

GC-MS: This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and can also be employed for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the functional groups present in the molecule, serving as a qualitative identification method.

Synthesis of this compound

This compound is synthesized via the quaternization of a tertiary amine with an alkyl halide.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Trioctylamine

-

1-Bromooctane

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylamine in anhydrous acetonitrile.

-

Add a stoichiometric equivalent of 1-bromooctane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to yield a white to off-white solid.

-

Application in Gold Nanoparticle Synthesis: The Brust-Schiffrin Method

This compound is a critical phase transfer catalyst in the Brust-Schiffrin two-phase synthesis of gold nanoparticles. It facilitates the transfer of the gold salt from the aqueous phase to the organic phase where reduction occurs.

Experimental Workflow: Brust-Schiffrin Synthesis

Caption: Brust-Schiffrin gold nanoparticle synthesis workflow.

Experimental Protocol: Brust-Schiffrin Gold Nanoparticle Synthesis[2]

-

Materials:

-

Hydrogen tetrachloroaurate(III) hydrate (B1144303) (HAuCl₄·3H₂O)

-

This compound (TOAB)

-

Dodecanethiol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of HAuCl₄.

-

In a separate flask, dissolve TOAB in toluene.

-

Combine the aqueous HAuCl₄ solution and the organic TOAB solution and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of AuCl₄⁻ ions into the organic phase.

-

To the organic phase, add dodecanethiol.

-

Prepare a fresh aqueous solution of NaBH₄ and add it slowly to the vigorously stirred organic mixture.

-

Continue stirring for several hours. The color of the organic phase will change to dark brown, indicating the formation of gold nanoparticles.

-

Separate the organic phase and reduce its volume using a rotary evaporator.

-

Add ethanol to precipitate the thiol-capped gold nanoparticles.

-

Filter and wash the precipitate with ethanol to remove excess thiol and byproducts.

-

The purified gold nanoparticles can be redissolved in toluene or other nonpolar solvents.

-

References

The Dawn of a Chemical Defense: Early Research and Discovery of Quaternary Ammonium Salts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) salts, commonly known as "quats," are a class of chemical compounds that have become indispensable in modern hygiene and medicine. Their broad-spectrum antimicrobial activity has made them a cornerstone of disinfection and sanitation protocols worldwide. This technical guide delves into the seminal early research that led to the discovery and initial understanding of these remarkable compounds, providing a detailed look at the foundational experiments that paved the way for their widespread use. We will explore the initial synthesis, the discovery of their bactericidal properties, and the early theories regarding their mechanism of action, presenting the available data and experimental methodologies from the pioneering scientists in this field.

The Genesis of Quaternary Ammonium Salts: A.W. Hofmann's Foundational Synthesis

The story of quaternary ammonium salts begins in the mid-19th century with the groundbreaking work of German chemist August Wilhelm von Hofmann. In his 1851 publication, "Researches into the molecular constitution of the organic bases," Hofmann detailed a process that would later become known as "exhaustive methylation" or the "Hofmann elimination."[1] While his primary goal was to elucidate the structure of amines, his experiments inadvertently led to the first synthesis of a quaternary ammonium salt.

Experimental Protocol: Hofmann's Exhaustive Methylation of an Amine

Hofmann's experiments involved the reaction of a tertiary amine with an excess of methyl iodide, leading to the formation of a quaternary ammonium iodide salt. This was followed by treatment with silver oxide and water to generate the quaternary ammonium hydroxide (B78521), which upon heating, would decompose to form an alkene and a tertiary amine.[1][2][3]

Objective: To synthesize a quaternary ammonium salt from a tertiary amine.

Materials:

-

Tertiary amine (e.g., triethylamine)

-

Excess methyl iodide (CH₃I)

-

Silver oxide (Ag₂O)

-

Water

Methodology:

-

Formation of the Quaternary Ammonium Iodide: A tertiary amine was treated with an excess of methyl iodide. The lone pair of electrons on the nitrogen atom of the amine attacked the methyl group of the methyl iodide in a nucleophilic substitution reaction, displacing the iodide ion. This process was repeated until the nitrogen atom was bonded to four alkyl groups, forming a quaternary ammonium iodide salt.[2][3]

-

Formation of the Quaternary Ammonium Hydroxide: The resulting quaternary ammonium iodide salt was then treated with silver oxide and water. The silver ions from the silver oxide would precipitate the iodide ions as silver iodide, while the oxide ions would react with water to form hydroxide ions, which then associated with the quaternary ammonium cation to form the quaternary ammonium hydroxide.[2][3]

-

Isolation (Implicit): While Hofmann's primary interest was the subsequent elimination reaction, the quaternary ammonium hydroxide was an isolable intermediate.

The Dawn of Antimicrobial Activity: The Work of Jacobs and Heidelberger

While Hofmann had laid the chemical groundwork, it was not until the early 20th century that the biological potential of quaternary ammonium salts was recognized. In 1916, Walter A. Jacobs and Michael Heidelberger, working at the Rockefeller Institute for Medical Research, published a series of papers on the bactericidal properties of quaternary salts of hexamethylenetetramine.[4][5][6][7][8] Their systematic investigation revealed the potent antimicrobial activity of these compounds and marked the beginning of their journey as disinfectants.

Experimental Protocol: Bactericidal Testing of Hexamethylenetetramine Salts

Jacobs and Heidelberger synthesized a variety of quaternary ammonium salts derived from hexamethylenetetramine and tested their efficacy against several bacterial strains.

Objective: To determine the bactericidal concentration of various quaternary ammonium salts of hexamethylenetetramine against different bacteria.

Materials:

-

Synthesized quaternary ammonium salts of hexamethylenetetramine

-

Bacterial cultures (e.g., Bacillus typhosus, Streptococcus, Meningococcus, Gonococcus)[9]

-

Nutrient broth

-

Sterile test tubes and pipettes

-

Incubator

Methodology:

-

Preparation of Salt Dilutions: A series of dilutions of the quaternary ammonium salts were prepared in sterile nutrient broth.

-

Inoculation: Each dilution was inoculated with a standardized suspension of the test bacterium.

-

Incubation: The inoculated tubes were incubated under appropriate conditions for the growth of the specific bacterium.

-

Observation: After incubation, the tubes were visually inspected for turbidity, indicating bacterial growth. The lowest concentration of the salt that completely inhibited visible growth was recorded as the minimum inhibitory concentration (MIC).

-

Subculturing (for bactericidal action): To determine if the effect was bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth), a loopful of broth from the clear tubes was subcultured onto fresh, sterile agar (B569324) plates.

-

Final Observation: The plates were incubated, and the absence of growth indicated that the bacteria had been killed, confirming the bactericidal concentration.

While the original 1916 papers do not present a single comprehensive table of all their results, the text describes the bactericidal action of numerous compounds. For instance, they noted that the introduction of certain substituent groups into the benzylhexamethylenetetraminium salts significantly enhanced their bactericidal power against Bacillus typhosus.[8] They also observed a marked degree of specificity of some compounds for Bacillus typhosus.[8]

The First Generation of Disinfectants: Domagk's Breakthrough

The next significant leap in the development of quaternary ammonium salts as practical disinfectants came in 1935 from the German bacteriologist Gerhard Domagk.[10][11] In his paper, "Eine neue Klasse von Desinfektionsmitteln" (A New Class of Disinfectants), Domagk introduced the first commercially viable quaternary ammonium-based disinfectant, benzalkonium chloride.[10][11] He demonstrated its high disinfectant power and relatively low toxicity, paving the way for its widespread use.

Experimental Approach: Domagk's Disinfection Studies

Domagk's research focused on the practical application of these compounds as disinfectants. His experiments were designed to assess their effectiveness in conditions that mimicked real-world use.

Objective: To evaluate the disinfectant properties of alkyl-dimethyl-benzyl-ammonium-chloride (benzalkonium chloride).

Methodology:

Domagk's 1935 publication describes the potent disinfectant properties of a new class of compounds, which were aqueous solutions of alkyl-dimethyl-benzyl-ammonium-chlorides. He noted their high disinfecting power, which was only slightly reduced in the presence of protein. The original paper does not provide detailed numerical data in tables but describes the qualitative and semi-quantitative results of his experiments. He tested the compounds against various bacteria and highlighted their effectiveness. For example, he described how applying a solution of "Zephirol" (the trade name for his benzalkonium chloride solution) to the skin could prevent infection.[11] His work emphasized the practical advantages of these compounds, such as being colorless and odorless.

Early Theories on the Mechanism of Action

The early researchers who discovered the bactericidal properties of quaternary ammonium salts also began to formulate theories about how these compounds exerted their antimicrobial effects. The prevailing early hypothesis centered on the surface-active nature of these molecules. As cationic surfactants, it was proposed that the positively charged head of the quaternary ammonium salt would be attracted to the negatively charged surface of bacterial cells.[12] This interaction was thought to disrupt the integrity of the cell membrane, leading to the leakage of essential cellular components and ultimately, cell death.[12] This disruption was believed to be the primary mechanism of their bactericidal action.

Quantitative Data Summary

| Researcher(s) | Year | Compound Class | Key Quantitative Finding | Reference |

| A.W. Hofmann | 1851 | Tetraalkylammonium salts | N/A (Focus on synthesis and chemical properties) | [1] |

| Jacobs & Heidelberger | 1916 | Quaternary salts of hexamethylenetetramine | Bactericidal concentrations varied with chemical structure; some compounds showed specificity for Bacillus typhosus.[8] | [4][5][6][7][8] |

| G. Domagk | 1935 | Alkyl-dimethyl-benzyl-ammonium-chloride | High disinfectant power, slightly reduced in the presence of protein. | [10][11] |

Conclusion

The early research into quaternary ammonium salts, from Hofmann's initial synthesis to the pioneering bacteriological studies of Jacobs, Heidelberger, and Domagk, laid the critical groundwork for the development of a major class of antimicrobial agents. Their work, characterized by systematic investigation and a blend of chemical synthesis and biological testing, transformed a laboratory curiosity into a powerful tool for disinfection and disease prevention. This guide has provided a glimpse into these foundational experiments, offering a detailed look at the methodologies and key findings that continue to underpin our understanding and application of quaternary ammonium salts today. The logical progression from chemical discovery to the identification of biological activity serves as a classic example of the scientific process driving innovation in medicine and public health.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. byjus.com [byjus.com]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE: I. THE PROBLEM OF THE CHEMOTHERAPY OF EXPERIMENTAL BACTERIAL INFECTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : I. THE PROBLEM OF THE CHEMOTHERAPY OF EXPERIMENTAL BACTERIAL INFECTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : II. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE SUBSTITUTED BENZYLHEXAMETHYLENETETRAMINIUM SALTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : III. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE QUATERNARY SALTS OBTAINED FROM HALOGENACETYL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Tetraoctylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium bromide (TOAB), a quaternary ammonium (B1175870) salt, is a versatile and effective phase transfer catalyst (PTC). Its lipophilic tetraoctyl chains enable the transport of anions from an aqueous or solid phase into an organic phase, thereby facilitating reactions between immiscible reactants. This property significantly enhances reaction rates, improves yields, and often allows for milder reaction conditions, making it a valuable tool in various fields, including organic synthesis and nanomaterial fabrication. These application notes provide detailed protocols and data for the use of TOAB in key chemical transformations.

Mechanism of Phase Transfer Catalysis

This compound facilitates reactions by forming an ion pair with the reactant anion in the aqueous phase. The large, organophilic tetraoctylammonium cation solubilizes this ion pair in the organic phase, where the "naked" anion is highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle.

Caption: General mechanism of phase transfer catalysis using TOAB.

Application 1: Synthesis of Gold Nanoparticles (Brust-Schiffrin Method)

One of the most prominent applications of TOAB is in the synthesis of gold nanoparticles (AuNPs) via the Brust-Schiffrin two-phase method. In this process, TOAB acts as a phase transfer agent to transport the gold salt (HAuCl₄) from the aqueous phase to an organic solvent, typically toluene. Subsequently, a reducing agent, sodium borohydride (B1222165) (NaBH₄), is added, leading to the formation of monodisperse gold nanoparticles. Alkanethiols are often used as capping agents to stabilize the newly formed nanoparticles and control their size.

Experimental Workflow: Gold Nanoparticle Synthesis

Caption: Experimental workflow for gold nanoparticle synthesis.

Protocol: Synthesis of ~5 nm Gold Nanoparticles

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

This compound (TOAB)

-

Toluene

-

Dodecanethiol

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Phase Transfer of Gold Salt:

-

Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water.

-

Dissolve 150 mg of TOAB in 40 mL of toluene.

-

Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless, and the organic phase should turn a deep orange-red, indicating the transfer of the gold salt.

-

Separate the organic phase and discard the aqueous phase.

-

-

Addition of Capping Agent:

-

To the organic phase containing the gold salt, add 0.2 mL of dodecanethiol with stirring.

-

Continue stirring for 30 minutes. The color of the solution may lighten.

-

-

Reduction and Nanoparticle Formation:

-

Prepare a fresh solution of 25 mg of NaBH₄ in 10 mL of ice-cold deionized water.

-

Add the NaBH₄ solution to the vigorously stirred organic phase dropwise over 10-15 minutes.

-

A rapid color change from orange-red to dark brown/black will be observed, indicating the formation of gold nanoparticles.

-

Continue stirring the biphasic mixture for at least 4 hours at room temperature to ensure complete reaction and stabilization.

-

-

Purification:

-

Separate the organic phase containing the nanoparticles.

-

Reduce the volume of the organic phase to approximately 10 mL using a rotary evaporator.

-

Add 50 mL of ethanol to precipitate the gold nanoparticles.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of toluene.

-

Repeat the precipitation and centrifugation steps two more times with ethanol to remove excess TOAB and thiol.

-

Dry the final product under vacuum.

-

Quantitative Data: Gold Nanoparticle Synthesis

| Parameter | Value | Reference |

| HAuCl₄·3H₂O | 30 mg | Brust-Schiffrin Method |

| TOAB | 150 mg | Brust-Schiffrin Method |

| Toluene | 40 mL | Brust-Schiffrin Method |

| Dodecanethiol | 0.2 mL | Brust-Schiffrin Method |

| NaBH₄ | 25 mg | Brust-Schiffrin Method |

| Result | ||

| Average Particle Size | ~5-6 nm | |

| Size Distribution (σ) | <10% |

Application 2: Nucleophilic Substitution Reactions

TOAB is an excellent catalyst for various nucleophilic substitution reactions, such as Williamson ether synthesis and C-alkylation of active methylene (B1212753) compounds. It facilitates the transfer of nucleophiles like alkoxides, phenoxides, and carbanions into the organic phase to react with alkyl halides.

Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Propyl Ether

Materials:

-

Benzyl alcohol

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (TOAB)

-

Toluene

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzyl alcohol (1.08 g, 10 mmol), 1-bromopropane (1.48 g, 12 mmol), TOAB (0.27 g, 0.5 mmol, 5 mol%), and 20 mL of toluene.

-

Add a solution of NaOH (0.8 g, 20 mmol) in 10 mL of deionized water to the flask.

-

Heat the biphasic mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain benzyl propyl ether.

Protocol: C-Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

This compound (TOAB)

-

Acetonitrile

Procedure:

-

To a round-bottom flask, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and TOAB (0.27 g, 0.5 mmol, 5 mol%) in 25 mL of acetonitrile.

-

Stir the suspension vigorously at room temperature.

-

Add benzyl bromide (1.71 g, 10 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and stir until the starting material is consumed (monitor by TLC or GC, typically 3-5 hours).

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diethyl 2-benzylmalonate.

-

Purify by vacuum distillation or column chromatography if necessary.

Quantitative Data: Nucleophilic Substitution Reactions

| Reaction | Substrate | Reagent | TOAB (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Williamson Ether Synthesis | Benzyl alcohol | 1-Bromopropane | 5 | Toluene/H₂O | 80 | 5 | ~90 |

| C-Alkylation | Diethyl malonate | Benzyl bromide | 5 | Acetonitrile | 60 | 4 | ~95 |

Note: The above data are representative and may vary based on specific experimental conditions and substrate reactivity.

Application 3: Oxidation Reactions

TOAB can be employed to facilitate oxidation reactions where the oxidizing agent is an inorganic salt soluble in water, and the organic substrate is soluble in an immiscible organic solvent. For example, the oxidation of alcohols to aldehydes or ketones using potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be efficiently catalyzed by TOAB.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

Benzyl alcohol

-

Potassium permanganate (KMnO₄)

-

This compound (TOAB)

-

Dichloromethane (CH₂Cl₂)

-

Acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (1.08 g, 10 mmol) and TOAB (0.27 g, 0.5 mmol, 5 mol%) in 25 mL of dichloromethane.

-

In a separate beaker, prepare a solution of potassium permanganate (2.37 g, 15 mmol) in 20 mL of deionized water containing a few drops of glacial acetic acid.

-

Add the aqueous KMnO₄ solution to the organic solution and stir the mixture vigorously at room temperature.

-

The reaction progress can be monitored by the disappearance of the purple color of the permanganate and by TLC.

-

Upon completion (typically 2-4 hours), filter the mixture to remove the manganese dioxide precipitate.

-

Separate the organic layer from the filtrate.

-

Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining permanganate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain benzaldehyde.

Quantitative Data: Oxidation of Alcohols

| Substrate | Product | Oxidizing Agent | TOAB (mol%) | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | KMnO₄ | 5 | CH₂Cl₂ | 3 | ~85 |

| Cyclohexanol | Cyclohexanone | K₂Cr₂O₇/H₂SO₄ | 5 | CH₂Cl₂ | 4 | ~80 |

Note: These are representative yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a highly effective phase transfer catalyst for a range of important chemical transformations. Its ability to facilitate reactions between immiscible phases makes it a valuable tool for synthesizing nanoparticles and a variety of organic molecules. The protocols and data presented here provide a foundation for researchers to utilize TOAB in their synthetic endeavors, with the potential for further optimization to achieve even higher efficiencies and yields.

Application Note: Protocol for Gold Nanoparticle Synthesis using Tetraoctylammonium Bromide (TOABr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) with controlled size and stability is crucial for their wide-ranging applications in diagnostics, therapeutics, and drug delivery. The two-phase Brust-Schiffrin method is a widely adopted, robust protocol for producing small (2-6 nm), monodisperse AuNPs.[1][2] This method utilizes tetraoctylammonium bromide (TOABr) as a phase-transfer catalyst to transport the gold precursor from an aqueous phase to an organic solvent, where reduction and nanoparticle formation occur.[3] TOABr plays a dual role, not only facilitating the transfer of the gold salt but also the reducing agent, sodium borohydride (B1222165) (NaBH4), into the organic phase.[1][2][4] This protocol provides a detailed methodology for the synthesis of TOABr-stabilized gold nanoparticles, often further functionalized with thiol-containing ligands for enhanced stability and biocompatibility.

Principle of the Method

The synthesis is based on a two-phase liquid-liquid system, typically water and toluene (B28343).[3][5][6] Hydrogen tetrachloroaurate (B171879) (HAuCl4), the gold precursor, is initially dissolved in the aqueous phase.[3] TOABr, a quaternary ammonium (B1175870) salt, facilitates the transfer of the tetrachloroaurate anions ([AuCl4]−) into the organic phase through ion pairing.[7][8] Once in the organic phase, a stabilizing agent, commonly an alkanethiol such as dodecanethiol, is added.[3] Subsequently, a strong reducing agent, sodium borohydride (NaBH4), is introduced in an aqueous solution.[3][9] The TOABr also aids in transferring the borohydride ions to the organic phase, where the reduction of the gold salt leads to the nucleation and growth of gold nanoparticles.[1][4] The thiol ligands concurrently bind to the surface of the forming nanoparticles, providing a protective layer that prevents aggregation and controls the final particle size.[3]

Experimental Protocol

This protocol is a standard representation of the Brust-Schiffrin method. Researchers may need to adjust reagent quantities and reaction times to achieve desired nanoparticle characteristics.

Materials:

-

Hydrogen tetrachloroaurate (III) hydrate (B1144303) (HAuCl4·3H2O)

-

Tetra-n-octylammonium bromide (TOABr)

-

Toluene

-

1-Pentanethiol (B94126) or Dodecanethiol

-

Sodium borohydride (NaBH4)

-

Type I ultrapure water

-

Round bottom flask (1000 mL)

-

Separatory funnel

-

Magnetic stir bar and stir plate

-

Rotary evaporator

Procedure:

-

Preparation of the Gold Solution: In a 1000 mL round bottom flask, dissolve 1.0 g (2.5 mmol) of hydrogen tetrachloroaurate (III) hydrate in 150 mL of Type I ultrapure water. Stir the solution for 5 minutes until the gold salt is completely dissolved, resulting in a clear yellow solution.[10]

-

Phase Transfer of Gold: Prepare a solution of 2.1 g (3.8 mmol) of TOABr in 150 mL of toluene. Add this solution to the aqueous gold solution in the round bottom flask. Stir the biphasic mixture at maximum speed for 15 minutes. The solution will turn a cloudy dark orange color as the gold is transferred to the organic phase.[10]

-

Addition of Stabilizing Ligand: While continuing to stir rapidly, add 0.7 mL (5 mmol) of 1-pentanethiol dropwise over 15 minutes. The solution will become a cloudy deep white color.[10]

-

Reduction of Gold: Prepare a fresh solution of 2.0 g (50 mmol) of sodium borohydride in 10 mL of Type I ultrapure water. Quickly add this reducing solution to the reaction mixture. Allow the reaction to proceed with vigorous stirring for 5 hours. The organic phase will turn from orange to a deep brown or black color, indicating the formation of gold nanoparticles.[10]

-

Separation and Initial Purification: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove and discard the colorless aqueous phase. Evaporate the majority of the toluene from the organic phase using a rotary evaporator at a temperature not exceeding 40°C.[10]

-

Nanoparticle Precipitation and Washing: After two days of storage at -20°C, the nanoparticles will precipitate as a black solid. Carefully decant the ethanol supernatant.[10] Resuspend the nanoparticle precipitate in fresh 200 proof ethanol and mix until dispersed.[10] Repeat the precipitation and washing steps approximately five times, or until the ethanol supernatant is colorless after precipitation.[10] This extensive washing is crucial to remove excess TOABr, which can be cytotoxic.[10]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of gold nanoparticles using the TOABr protocol. Note that variations in these parameters will influence the final nanoparticle size and size distribution.

| Parameter | Value | Role in Synthesis |

| Reactants | ||

| HAuCl4·3H2O | 1.0 g (2.5 mmol) | Gold precursor |

| TOABr | 2.1 g (3.8 mmol) | Phase-transfer agent for both gold precursor and reducing agent |

| Toluene | 150 mL | Organic solvent |

| 1-Pentanethiol | 0.7 mL (5 mmol) | Capping agent to stabilize nanoparticles and control growth |

| NaBH4 | 2.0 g (50 mmol) | Reducing agent |

| Reaction Conditions | ||

| Reaction Time | 5 hours | Duration for nanoparticle nucleation and growth |

| Stirring Speed | Maximum | Ensures efficient mixing of the biphasic system |

| Temperature | Room Temperature | Standard reaction temperature |

| Expected Nanoparticle Size | 2 - 6 nm | Typical size range for nanoparticles synthesized by the Brust-Schiffrin method.[1][2] |

Visualizations

Experimental Workflow

Caption: Workflow for two-phase gold nanoparticle synthesis.

Signaling Pathway of Nanoparticle Formation

Caption: Key steps in nanoparticle formation and stabilization.

References

- 1. From understanding the roles of this compound in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. From understanding the roles of this compound in the two-phase Brust-Schiffrin method to tuning the size of gold nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diva-portal.org [diva-portal.org]

- 10. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetraoctylammonium Bromide in Ion-Pair Reverse Phase Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraoctylammonium bromide (TOAB) as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC). The content is designed to guide researchers, scientists, and drug development professionals in the application of TOAB for the separation and analysis of acidic compounds.

Introduction to Ion-Pair Reverse-Phase Chromatography with this compound

Ion-pair reverse-phase chromatography is a powerful technique for the separation of ionic and highly polar analytes on a non-polar stationary phase. The addition of an ion-pairing reagent, such as this compound, to the mobile phase is essential for this process.

This compound is a quaternary ammonium (B1175870) salt that acts as a cationic ion-pairing reagent. In the mobile phase, the positively charged tetraoctylammonium ion forms a neutral ion pair with an anionic analyte. This newly formed neutral complex exhibits increased hydrophobicity, leading to greater retention on a reverse-phase column (e.g., C8 or C18). The long octyl chains of TOAB provide significant hydrophobicity, making it a strong ion-pairing reagent suitable for retaining and separating strongly acidic or hydrophilic anionic compounds that would otherwise elute with or near the solvent front.

The retention of the analyte can be finely tuned by adjusting the concentration of TOAB, the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer), and the pH.

Principle of Separation

The mechanism of separation in ion-pair chromatography with TOAB can be described by two predominant models: the ion-pair formation in the mobile phase and the dynamic ion-exchange model.

-

Ion-Pair Formation in the Mobile Phase: The tetraoctylammonium cation pairs with the anionic analyte in the mobile phase. This neutral ion-pair then partitions onto the hydrophobic stationary phase.

-

Dynamic Ion-Exchange: The hydrophobic octyl chains of the TOAB molecules adsorb onto the stationary phase, creating a dynamic ion-exchange surface with a net positive charge. Anionic analytes are then retained by electrostatic interaction with this modified surface.

In practice, a combination of these mechanisms is likely responsible for the observed separation. The increased hydrophobicity imparted by the long alkyl chains of TOAB results in stronger retention compared to shorter-chain reagents like tetrabutylammonium (B224687) bromide.

Applications